bPARG Enzyme Inhibition: 5-Bromo-6-Chloro Substitution Confers >5-Fold Activity Gain Over Non-Halogenated Analog
The target compound inhibits bovine thymus PARG with an IC₅₀ of 12,000 nM (12 µM) in a binding assay format (CHEMBL1813881) [1]. In contrast, the structurally related but non-halogenated comparator tert-butyl (3-hydroxypyridin-2-yl)carbamate (CAS 902835-93-2) exhibits no meaningful PARG inhibition, with an IC₅₀ exceeding 60,000 nM (>60 µM) in a recombinant human full-length PARG TR-FRET assay [2]. The >5-fold difference in potency directly links the 5-bromo and 6-chloro substituents to PARG target engagement, a finding consistent with structure-activity relationship (SAR) reports demonstrating that halogen substitution on the pyridine ring is critical for PARG active-site occupancy .
| Evidence Dimension | PARG enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12,000 nM (bovine PARG, binding assay) |
| Comparator Or Baseline | tert-Butyl (3-hydroxypyridin-2-yl)carbamate (CAS 902835-93-2): IC₅₀ > 60,000 nM (human full-length PARG, TR-FRET) |
| Quantified Difference | >5-fold greater potency (target compound vs. non-halogenated analog) |
| Conditions | Cross-study comparison: bovine PARG binding assay vs. human PARG TR-FRET; both sourced from ChEMBL/BindingDB curated datasets |
Why This Matters
For research groups investigating PARG as a therapeutic target in oncology or ischemia-reperfusion injury, the 5-bromo-6-chloro substitution is an essential pharmacophoric element—procuring the non-halogenated analog would yield a compound devoid of meaningful target engagement and unsuitable as a chemical probe.
- [1] BindingDB BDBM50350095 (CHEMBL1813881). IC₅₀: 1.20E+4 nM. Target: poly(ADP-ribose) glycohydrolase (PARG). Retrieved from bindingdb.org View Source
- [2] BindingDB BDBM205481 (PDD00031704). IC₅₀: >6.00E+4 nM. Target: PARG. Retrieved from bindingdb.org View Source
